molecular formula C19H22BrNO3 B2457502 3-(2-bromophenyl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)propanamide CAS No. 1798462-72-2

3-(2-bromophenyl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)propanamide

Cat. No.: B2457502
CAS No.: 1798462-72-2
M. Wt: 392.293
InChI Key: DCPBGHNYZMEOQD-UHFFFAOYSA-N
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Description

3-(2-bromophenyl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)propanamide is a chemical compound that belongs to the class of amides. It is also known as Bromo-DragonFLY, which is a potent hallucinogenic drug. This compound was first synthesized in the year 1998 by a research team led by David E. Nichols. The compound has been of great interest to the scientific community due to its potential medical applications.

Scientific Research Applications

Selective Deprotonation and Product Formation

The study by Pandolfi et al. (2019) explores the reactivity of a similar compound, 3-bromo-N-(p-bromophenyl)propanamide, with different bases, revealing two possible deprotonation sites leading to distinct products: β-lactam and acrylanilide. This dual reactivity underscores the compound's utility in synthesizing molecules with notable biological activities. The research demonstrates conditions for selectively obtaining these products, highlighting its application in creating compounds with potential therapeutic properties (Pandolfi et al., 2019).

Enantiomerically Pure Aza-Morita–Baylis–Hillman Adducts

Martelli et al. (2011) discuss the reaction of 3-substituted (Z)-2-(bromomethyl)propenoates with (S)-1-(4-methoxyphenyl)ethylamine, leading to enantiomerically pure aza-Morita–Baylis–Hillman adducts. This synthesis approach is relevant for producing compounds with precise stereochemical configurations, essential for pharmaceutical applications and the study of drug interactions at the molecular level (Martelli et al., 2011).

Antibacterial Activity of Bromophenols

Research by Xu et al. (2003) on bromophenols isolated from the marine alga Rhodomela confervoides, including compounds structurally related to the one , shows significant antibacterial activity. This study suggests the potential of such compounds in developing new antibacterial agents, emphasizing the importance of marine-derived compounds in drug discovery (Xu et al., 2003).

Copolymer Synthesis and Material Science Applications

Kharas et al. (2016) describe the synthesis of novel trisubstituted ethylenes, including ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, for copolymerization with styrene. This research highlights the compound's relevance in materials science, particularly in creating copolymers with unique properties for various industrial applications (Kharas et al., 2016).

Properties

IUPAC Name

3-(2-bromophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrNO3/c1-23-17-10-6-4-8-15(17)18(24-2)13-21-19(22)12-11-14-7-3-5-9-16(14)20/h3-10,18H,11-13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPBGHNYZMEOQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNC(=O)CCC2=CC=CC=C2Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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